Cas no 1093881-54-9 ((5-Aminoisothiazol-3-yl)methanol)

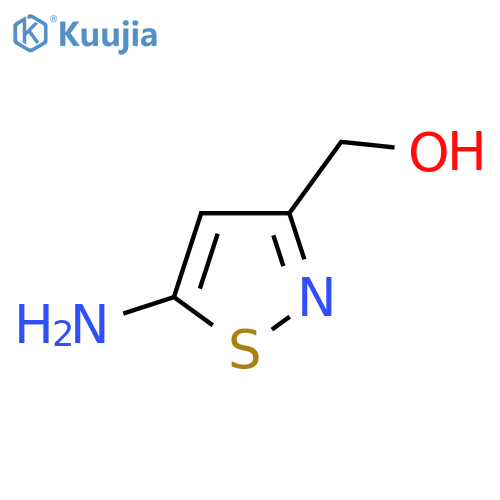

1093881-54-9 structure

商品名:(5-Aminoisothiazol-3-yl)methanol

CAS番号:1093881-54-9

MF:C4H6N2OS

メガワット:130.168239116669

MDL:MFCD12025439

CID:2128157

PubChem ID:90104784

(5-Aminoisothiazol-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (5-aminoisothiazol-3-yl)methanol

- FCH1185037

- AX8314230

- CID 90104784

- (5-Aminoisothiazol-3-yl)methanol

-

- MDL: MFCD12025439

- インチ: 1S/C4H6N2OS/c5-4-1-3(2-7)6-8-4/h1,7H,2,5H2

- InChIKey: UNGJDVKSNJDNDH-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC(CO)=N1)N

計算された属性

- せいみつぶんしりょう: 130.02008399g/mol

- どういたいしつりょう: 130.02008399g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 80.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.4

- 疎水性パラメータ計算基準値(XlogP): -0.2

(5-Aminoisothiazol-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K08341-1g |

(5-aminoisothiazol-3-yl)methanol |

1093881-54-9 | >95% | 1g |

$588 | 2024-05-25 | |

| eNovation Chemicals LLC | K08341-5g |

(5-aminoisothiazol-3-yl)methanol |

1093881-54-9 | >95% | 5g |

$1955 | 2024-05-25 | |

| eNovation Chemicals LLC | K08341-5g |

(5-aminoisothiazol-3-yl)methanol |

1093881-54-9 | >95% | 5g |

$1955 | 2025-02-26 | |

| eNovation Chemicals LLC | K08341-1g |

(5-aminoisothiazol-3-yl)methanol |

1093881-54-9 | >95% | 1g |

$588 | 2025-02-28 | |

| Alichem | A059005963-5g |

(5-Aminoisothiazol-3-yl)methanol |

1093881-54-9 | 97% | 5g |

$7437.00 | 2023-09-04 | |

| Alichem | A059005963-1g |

(5-Aminoisothiazol-3-yl)methanol |

1093881-54-9 | 97% | 1g |

$2842.14 | 2023-09-04 | |

| eNovation Chemicals LLC | K08341-1g |

(5-aminoisothiazol-3-yl)methanol |

1093881-54-9 | >95% | 1g |

$588 | 2025-02-26 | |

| eNovation Chemicals LLC | K08341-5g |

(5-aminoisothiazol-3-yl)methanol |

1093881-54-9 | >95% | 5g |

$1955 | 2025-02-28 |

(5-Aminoisothiazol-3-yl)methanol 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

1093881-54-9 ((5-Aminoisothiazol-3-yl)methanol) 関連製品

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2039-76-1(3-Acetylphenanthrene)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 557-08-4(10-Undecenoic acid zinc salt)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量